2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran
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Overview
Description
2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran: is a chemical compound with the molecular formula C15H23NO . It is characterized by the presence of a tetrahydrofuran ring substituted with an aminomethyl group and a p-t-butylphenyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 2,5-bis(aminomethyl)furan with a hydrogen source in a non-aqueous solvent using a hydrogenation catalyst . This process allows for the selective reduction of the olefin to form the desired tetrahydrofuran derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products:
Oxidation: Formation of benzylic alcohols or ketones.
Reduction: Formation of various amine derivatives.
Substitution: Introduction of halogenated or other substituted derivatives.
Scientific Research Applications
2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran has several scientific research applications:
Medicinal Chemistry: It is studied as a potential selective serotonin re-uptake inhibitor (SSRI), which could have implications in the treatment of depression and other mood disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran involves its interaction with specific molecular targets. As a potential SSRI, it may inhibit the reuptake of serotonin in the synaptic cleft, thereby increasing the availability of serotonin and enhancing mood . The compound’s structure allows it to fit into the binding sites of serotonin transporters, blocking their function and leading to increased serotonin levels.
Comparison with Similar Compounds
2,5-Disubstituted tetrahydrofurans: These compounds share the tetrahydrofuran ring structure but differ in the nature of the substituents.
Selective Serotonin Re-uptake Inhibitors (SSRIs): Other SSRIs, such as fluoxetine and sertraline, have different structural features but similar mechanisms of action.
Uniqueness: 2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other SSRIs. Its structural features allow for selective interactions with serotonin transporters, potentially leading to unique therapeutic effects.
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
[5-(4-tert-butylphenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(10-16)17-14/h4-7,13-14H,8-10,16H2,1-3H3 |
InChI Key |
OOZOQFAQHUVOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCC(O2)CN |
Origin of Product |
United States |
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